N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
Description
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide: is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-3-4-15(2)19(13-14)28(26,27)22-11-12-24-20(25)10-9-18(23-24)16-5-7-17(21)8-6-16/h3-10,13,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNLMBQZTSTWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the benzenesulfonamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorophenyl group and the pyridazinone core are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide include:
Ethyl (4-fluorobenzoyl)acetate: This compound also contains a fluorophenyl group and is used in various synthetic applications.
3-Ethyl-6-[(4-fluorophenyl)sulfonyl]amino-2-methylbenzoic acid: Another compound with a fluorophenyl group and a benzenesulfonamide moiety.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific reactivity and binding properties not found in other similar compounds
Biological Activity
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dihydropyridazin ring : A six-membered ring with nitrogen atoms contributing to its biological activity.
- Fluorophenyl group : The presence of a fluorine atom enhances lipophilicity and may influence receptor binding.
- Sulfonamide moiety : Known for its antibacterial properties, this group can also affect enzyme inhibition.
The molecular formula is with a molecular weight of approximately 365.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known for inhibiting carbonic anhydrase and certain bacterial enzymes, which can lead to antimicrobial effects.
- Receptor Modulation : The compound may act on specific receptors involved in inflammation and cancer pathways, potentially modulating their activity.
Biological Activity Overview
The biological activities reported for this compound include:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
- Fluorine Substitution : The introduction of fluorine enhances binding affinity to target proteins.
- Dimethyl Substitution : The dimethyl groups on the benzene ring may improve lipophilicity and bioavailability.
Research indicates that modifications to the dihydropyridazine moiety can significantly alter the compound's potency against various biological targets.
Case Studies
- Anticancer Activity : A study involving the compound showed that it inhibited cell growth in colon carcinoma cell lines (HCT-15) with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This suggests potential as a lead compound for further development in oncology .
- Antimicrobial Effects : In vitro studies have demonstrated that the compound exhibits bactericidal activity against several strains of bacteria, suggesting its potential as an antibiotic agent.
- Anticonvulsant Properties : In animal models, the compound was shown to provide significant protection against induced seizures, indicating potential use in treating epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
